17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one: is a complex organic compound with significant importance in various scientific fields. This compound is a type of steroid, characterized by its unique cyclopenta[a]phenanthrene structure, which is a common backbone in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The key steps include hydroxylation, ethynylation, and methylation reactions. These reactions typically require specific catalysts and controlled conditions to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex steroids and other biologically active molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in steroid metabolism .
Industry: In the industrial sector, the compound is used in the synthesis of various steroid-based products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
- 11,17-dihydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
Uniqueness: What sets 17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one apart is its specific ethynyl and hydroxyl functional groups, which confer unique chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in distinct ways .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3 |
InChI Key |
YMNJMUUOXMIQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)O |
Origin of Product |
United States |
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